molecular formula C11H11NO B1332217 1,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 335032-69-4

1,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1332217
M. Wt: 173.21 g/mol
InChI Key: BDHIBJIGOOTZMS-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 335032-69-4. Its molecular weight is 173.21 and its linear formula is C11H11NO . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1,5-dimethyl-1H-indole-3-carbaldehyde is 1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde are often used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

1,5-dimethyl-1H-indole-3-carbaldehyde is a solid substance at room temperature . Its molecular weight is 173.21 and its linear formula is C11H11NO .

Scientific Research Applications

Multicomponent Reactions in Chemistry

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Anticancer Properties

2,3-Dimethylindoles and tetrahydrocarbazoles also show anticancer properties against the cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 by using staining assay of propidium iodide (PI) as reported by Kumar et al .

Synthesis of Pharmaceutically Active Compounds

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Protein Kinase Inhibitors

The indole nucleus has exhibited many important biological activities including protein kinase inhibitors . Protein kinases are key regulators of cell function that constitute one of the largest and most functionally diverse gene families. They play a crucial role in controlling the activity of networked cellular signaling pathways .

Anti-HIV Activities

1H-Indole-3-carbaldehyde and its derivatives have shown anti-HIV activities . HIV (Human Immunodeficiency Virus) is a virus that attacks cells that help the body fight infection, making a person more vulnerable to other infections and diseases .

Antioxidant Properties

The indole nucleus has exhibited many important biological activities including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Future Directions

Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.

properties

IUPAC Name

1,5-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIBJIGOOTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362889
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-indole-3-carbaldehyde

CAS RN

335032-69-4
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Guo, L Han, T Wang, L Lei, J Zhang… - The Journal of Organic …, 2020 - ACS Publications
Three-component formal [3 + 1 + 2] benzannulation reactions of indole-3-carbaldehydes or 1-methyl-pyrrole-2-carbaldehydes with two different molecules of saturated ketones have …
Number of citations: 17 pubs.acs.org
K Takahashi, F Kabashima, F Tsuchiya - Journal of bioscience and …, 2016 - Elsevier
Japanese sake is a traditional alcoholic beverage composed of a wide variety of metabolites, which give it many types of tastes and flavors. Previously, we have reported that medium-…
Number of citations: 25 www.sciencedirect.com
L Lu, Q Xiong, S Guo, T He, F Xu, J Gong, Z Zhu, H Cai - Tetrahedron, 2015 - Elsevier
A novel route was developed for the C3-formation of indoles using iodine as the catalyst. This transformation involves the cleavage of the C–N bond of tertiary amines by the Cross-…
Number of citations: 18 www.sciencedirect.com
H Fei, J Yu, Y Jiang, H Guo, J Cheng
Number of citations: 0

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